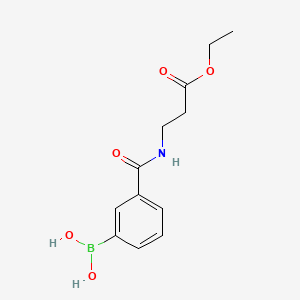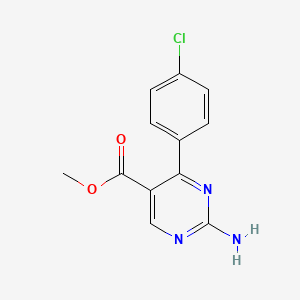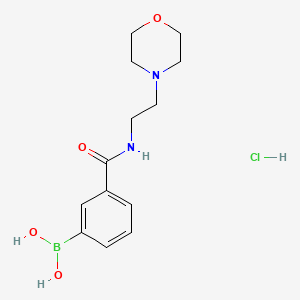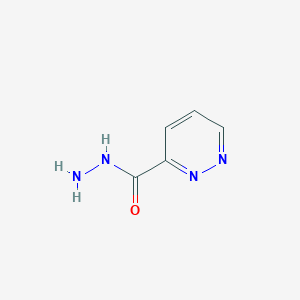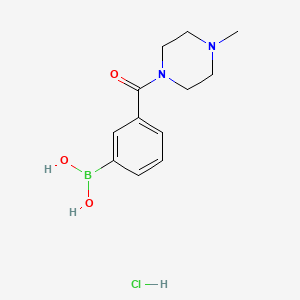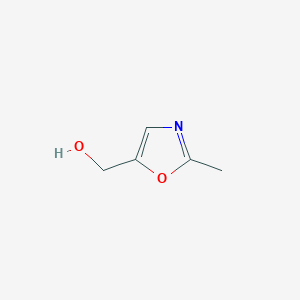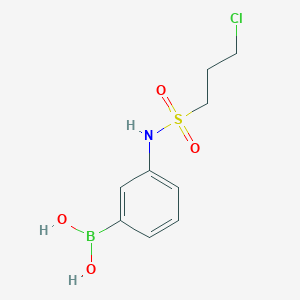
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline
Übersicht
Beschreibung
“3-Chloro-4-(1,3-thiazol-2-yloxy)aniline” is a chemical compound with the molecular formula C9H7ClN2OS and a molecular weight of 226.68 . It’s commonly used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(1,3-thiazol-2-yloxy)aniline” consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Potential as a SARS-CoV-2 Agent
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline has been explored in the synthesis of compounds with potential activity against SARS-CoV-2. A related compound, 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, was synthesized and showed binding affinity to SARS-CoV-2 proteins, indicating potential for treatment of COVID-19 (Eno et al., 2022).
Role in Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
This compound also plays a role in the synthesis of complex molecules. For instance, 2-Chloro-N-phenylacetamide, a related compound, has been used as a building block for forming ring-annulated thiazolo[3,2-a]pyrimidinones, highlighting its significance in chemical synthesis (Janardhan et al., 2014).
Applications in Corrosion Inhibition
Derivatives of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline, such as various thiadiazolines, have been investigated for their corrosion inhibition properties. Studies indicate their effectiveness in preventing corrosion of mild steel in acidic media, demonstrating the compound's utility in material science (Udhayakala et al., 2013).
Antimicrobial Evaluation
In the field of microbiology, this compound has been utilized in the creation of new molecules with antimicrobial properties. For instance, glucosylimino thiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showcasing the compound's relevance in developing new antimicrobial agents (Ghoneim & El-Farargy, 2019).
Synthesis of New Molecules with Various Applications
The compound is also instrumental in the synthesis of new molecules with diverse applications, such as in the creation of pyrazolines based thiazolidin-4-one derivatives. These compounds have shown potential in cancer and HIV treatment (Patel et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-(1,3-thiazol-2-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-7-5-6(11)1-2-8(7)13-9-12-3-4-14-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJZLFXZSAWBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




